molecular formula C6H7Br2N3 B6589536 4,5-dibromo-2-cyclobutyl-2H-1,2,3-triazole CAS No. 1808094-00-9

4,5-dibromo-2-cyclobutyl-2H-1,2,3-triazole

Cat. No.: B6589536
CAS No.: 1808094-00-9
M. Wt: 280.9
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Dibromo-2-cyclobutyl-2H-1,2,3-triazole is an organic compound with the molecular formula C6H7Br2N3. It is a derivative of 1,2,3-triazole, a class of compounds known for their diverse chemical properties and applications. This compound is characterized by the presence of two bromine atoms and a cyclobutyl group attached to the triazole ring, making it a unique and interesting molecule for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dibromo-2-cyclobutyl-2H-1,2,3-triazole typically involves the bromination of 2-cyclobutyl-1,2,3-triazole. The reaction is carried out using bromine as the brominating agent in an appropriate solvent such as acetic acid or chloroform. The reaction conditions usually include maintaining a low temperature to control the reactivity of bromine and prevent over-bromination. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with stringent control over reaction parameters to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

4,5-Dibromo-2-cyclobutyl-2H-1,2,3-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted triazoles, oxidized derivatives, and reduced forms of the original compound .

Scientific Research Applications

4,5-Dibromo-2-cyclobutyl-2H-1,2,3-triazole has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for developing new pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4,5-dibromo-2-cyclobutyl-2H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The bromine atoms and the triazole ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 4,5-Dibromo-2H-1,2,3-triazole
  • 4,5-Dibromo-1H-1,2,3-triazole
  • 4,5-Dibromo-2-methyl-2H-1,2,3-triazole

Uniqueness

4,5-Dibromo-2-cyclobutyl-2H-1,2,3-triazole is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties.

Properties

CAS No.

1808094-00-9

Molecular Formula

C6H7Br2N3

Molecular Weight

280.9

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.